molecular formula C16H25N3O2 B2470721 3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2175884-28-1

3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No. B2470721
CAS RN: 2175884-28-1
M. Wt: 291.395
InChI Key: NIDHMZWSMMDAKM-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Molecular Structure Analysis

The study of molecular salts such as "paliperidonium nitrate" reveals detailed insights into the conformation of related compounds. The piperidine ring, for example, exhibits a chair conformation, and its N atom is protonated. Such studies are pivotal for understanding the three-dimensional arrangement of atoms within these molecules, which is crucial for their potential applications in various fields including material science and drug design (Ji-Long Ge & Yang‐Hui Luo, 2012).

Crystallography and Solid-State Chemistry

Research on crystalline forms of compounds like risperidone highlights the importance of understanding the solid-state properties of these molecules. These studies provide insights into the molecule's conformational preferences and intermolecular interactions, which are crucial for the development of new materials and pharmaceuticals (Dan-hua Wang, Ming-hua Zhou, & Xiurong Hu, 2006).

Antagonist Activity in Medicinal Chemistry

Research into the synthesis and antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives explores the therapeutic potential of these compounds. Such studies are instrumental in the discovery of new medications, particularly those with specific receptor target activities (Yoshifumi Watanabe et al., 1992).

Material Science and Polymer Chemistry

The synthesis of polyamides containing uracil and adenine demonstrates the application of similar compounds in creating novel materials. These materials could have unique properties suitable for various applications, including biotechnology and nanotechnology (M. Hattori & M. Kinoshita, 1979).

Pharmacokinetics and Metabolism

Understanding the metabolism of compounds like flumatinib, which involves structures related to the compound , is essential for the development of safe and effective pharmaceuticals. Such studies inform on how drugs are processed in the body, which is crucial for determining dosages and potential interactions (Aishen Gong et al., 2010).

Safety and Hazards

The safety and hazards associated with a specific piperidine derivative would depend on its exact structure. Some piperidine derivatives may have corrosive properties and require personal protective equipment .

Future Directions

The design and development of new drugs with potential antimicrobial activity are needed. The best practice to develop new molecules is modification of the structure of the existing drug molecules .

properties

IUPAC Name

3-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c20-15-4-2-1-3-14(15)18-9-6-13(7-10-18)11-19-12-17-8-5-16(19)21/h5,8,12-15,20H,1-4,6-7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDHMZWSMMDAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)CN3C=NC=CC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

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